1,1-Diethoxy-2-methylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

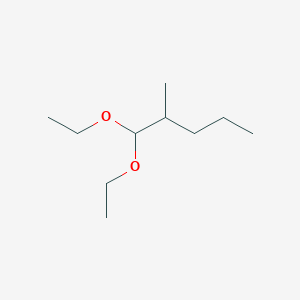

1,1-Diethoxy-2-methylpentane (CAS: 3658-79-5) is an acetal derivative with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol . Its IUPAC name reflects its structure: a pentane backbone substituted with two ethoxy groups at the first carbon and a methyl group at the second carbon. Commonly referred to as valeraldehyde diethyl acetal, it is used in flavoring agents due to its ability to release aldehydes under acidic conditions, contributing to fruity or nutty aromas . The compound’s stability in basic environments also makes it valuable as a protecting group in organic synthesis .

Preparation Methods

1,1-Diethoxy-2-methylpentane can be synthesized through various methods. One common synthetic route involves the reaction of isobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to facilitate the formation of the acetal . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-Diethoxy-2-methylpentane undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: It can be reduced to form alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethoxy-2-methylpentane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving metabolic pathways and enzyme interactions.

Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-methylpentane involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1-Methoxypentane (Ether)

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.18 g/mol

- Functional Group : Ether (single methoxy group).

- Key Differences :

2-Methylpentane (Branched Alkane)

- Molecular Formula : C₆H₁₄

- Molecular Weight : 86.18 g/mol

- Key Differences: As a non-polar hydrocarbon, 2-methylpentane lacks the oxygenated functional groups of this compound, making it unsuitable for applications requiring polarity or reactivity. Primarily used as a solvent in hydrocarbon-based systems or as a fuel additive due to its high volatility .

4-Methyl-2-pentanone (Ketone)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Functional Group : Ketone.

- Key Differences: The ketone group imparts higher polarity compared to acetals, enabling 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK) to dissolve polar resins and polymers. Unlike acetals, ketones are prone to nucleophilic attack, limiting their use in protecting-group chemistry .

Data Tables

Table 1: Physicochemical and Functional Comparison

*Estimated based on functional group trends.

Research Findings and Functional Group Implications

- Acetals vs. Ethers: The dual ethoxy groups in this compound enhance its stability and polarity compared to mono-ether analogs, making it less volatile and more suitable for controlled release in flavor applications .

- Acetals vs. Alkanes : The absence of oxygen in alkanes like 2-methylpentane limits their utility in reactions requiring hydrogen bonding or polarity-driven interactions .

- Acetals vs. Ketones : While ketones exhibit higher polarity, their susceptibility to oxidation and nucleophilic reactions restricts their use in protection chemistry, where acetals excel .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-Diethoxy-2-methylpentane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Williamson ether synthesis, where 2-methylpentan-1-ol reacts with ethyl bromide in the presence of a strong base (e.g., NaH or KOH). Temperature control (~60–80°C) and anhydrous conditions are critical to minimize side reactions like elimination. Purification is typically achieved through fractional distillation, with monitoring via gas chromatography (GC) to confirm purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : 1H NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2) and the methylpentane backbone.

- GC-MS : To assess purity and detect volatile byproducts.

- IR Spectroscopy : Verify absence of OH stretches (3200–3600 cm−1) from unreacted alcohol .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (N2 or Ar) in amber glass containers at –20°C to prevent oxidation or hydrolysis. Regular stability checks via GC or NMR are advised, as ethers can form peroxides over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., REAXYS, PubChem) and validate experimentally. For example, discrepancies in boiling points may arise from differing pressure conditions; use reduced-pressure distillation and report measurements with calibrated equipment. Solubility studies should specify solvent polarity and temperature .

Q. What mechanistic insights explain the acid-catalyzed cleavage of this compound?

- Methodological Answer : Under acidic conditions (e.g., H2SO4), the ether undergoes SN1 or SN2 cleavage. The mechanism depends on the stability of the carbocation intermediate: the branched 2-methylpentane backbone favors SN1, forming a tertiary carbocation. Monitor products (e.g., ethanol, 2-methylpentan-1-ol) via GC-MS to distinguish pathways .

Q. How can this compound serve as a protecting group in multistep syntheses?

- Methodological Answer : The ethoxy groups protect alcohols during reactions like Grignard or oxidation. Deprotection is achieved via acid hydrolysis. For example, in ketone synthesis, the ether is cleaved post-oxidation to yield a carbonyl compound. Optimize deprotection timing using TLC to avoid over-oxidation .

Q. What strategies mitigate toxicity risks during handling?

- Methodological Answer : Adopt engineering controls (fume hoods) and personal protective equipment (nitrile gloves, safety goggles). Toxicity data for analogous ethers (e.g., diethoxymethane) suggest limited acute toxicity but potential respiratory irritation. Conduct animal model studies (OECD guidelines) to assess chronic exposure risks .

Q. Data Analysis and Validation

Q. How can computational tools predict reaction outcomes or byproduct formation?

- Methodological Answer : Use databases like REAXYS or BKMS_METABOLIC to model plausible pathways. For example, template-based algorithms in PISTACHIO predict side products like alkenes from elimination reactions, guiding experimental design to suppress undesired pathways .

Q. What analytical methods differentiate stereoisomers or regioisomers in derivatives?

- Methodological Answer : Chiral GC or HPLC with polar columns (e.g., β-cyclodextrin) resolve enantiomers. For regioisomers, 13C NMR or NOESY experiments clarify substituent positioning .

Q. Ethical and Safety Considerations

Q. What ethical protocols apply to environmental discharge of synthetic byproducts?

Properties

CAS No. |

72184-91-9 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1,1-diethoxy-2-methylpentane |

InChI |

InChI=1S/C10H22O2/c1-5-8-9(4)10(11-6-2)12-7-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

BWZNJMVOWVKWOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.